molecular formula C8H5BrClNS B128959 2-(Bromomethyl)-5-chloro-1,3-benzothiazole CAS No. 143163-72-8

2-(Bromomethyl)-5-chloro-1,3-benzothiazole

Cat. No.: B128959
CAS No.: 143163-72-8
M. Wt: 262.55 g/mol
InChI Key: ICZQQYOEDNQIAD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrClNS and its molecular weight is 262.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

The synthesis and chemical behavior of benzothiazole derivatives have been extensively studied. For instance, Amosova et al. (2021) discovered an unprecedented reaction pathway of nucleophilic substitution involving 1,3-benzothiazole, showcasing the versatility of benzothiazoles in synthetic chemistry. This work demonstrates the potential for creating novel compounds with unique properties through innovative synthetic routes Amosova et al., 2021. Similarly, Liao et al. (2012) described a metal-free method for forming 2-aryl benzothiazoles from aryl ketones, highlighting the environmental benefits of such approaches Liao et al., 2012.

Antimicrobial and Antitubercular Activities

Research has demonstrated the antimicrobial and antitubercular potentials of benzothiazole derivatives. Sathe et al. (2010) explored the synthesis of fluorobenzothiazoles with imidazoline moieties, evaluating their antitubercular activity. This study provides insights into the structure-activity relationship, crucial for designing more effective antimycobacterial agents Sathe et al., 2010. Additionally, new benzothiazole-derived Schiff bases and their metal complexes were synthesized and characterized for potential antimicrobial applications, indicating a broad spectrum of activity against various pathogens Mahmood et al., 2021.

Antitumor Properties

The antitumor properties of benzothiazole derivatives have also been a significant area of research. Bradshaw et al. (2001) identified 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, demonstrating activity against various cancer cell lines. This work underscores the therapeutic potential of benzothiazole derivatives in oncology Bradshaw et al., 2001.

Environmental Detection and Exposure

Studies have also focused on the environmental presence and human exposure to benzothiazole derivatives. Asimakopoulos et al. (2013) reported on the occurrence of benzothiazoles in human urine from several countries, providing insight into the widespread exposure and potential health implications of these compounds Asimakopoulos et al., 2013.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQQYOEDNQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571062
Record name 2-(Bromomethyl)-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-72-8
Record name 2-(Bromomethyl)-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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